molecular formula C22H21BrN2O2 B4034016 6-bromo-N-[1-(oxolan-2-yl)ethyl]-2-phenylquinoline-4-carboxamide

6-bromo-N-[1-(oxolan-2-yl)ethyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B4034016
M. Wt: 425.3 g/mol
InChI Key: DBZDBCXMXFABBN-UHFFFAOYSA-N
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Description

6-bromo-N-[1-(oxolan-2-yl)ethyl]-2-phenylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[1-(oxolan-2-yl)ethyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amidation: The carboxylic acid group at the 4th position of the quinoline ring is converted to the carboxamide group through an amidation reaction. This can be achieved using reagents such as thionyl chloride (SOCl2) followed by reaction with the appropriate amine.

    Oxolan-2-yl Substitution: The introduction of the oxolan-2-yl group at the nitrogen atom is carried out through nucleophilic substitution reactions. This step involves the reaction of the intermediate with oxirane or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[1-(oxolan-2-yl)ethyl]-2-phenylquinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxolan-2-yl groups, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the carboxamide group to yield the corresponding amine. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles (amines, thiols, alkoxides), base (NaOH, KOH)

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-bromo-N-[1-(oxolan-2-yl)ethyl]-2-phenylquinoline-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: It is used as a probe to study the interactions of quinoline derivatives with biological macromolecules such as DNA and proteins.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline-based molecules with potential pharmaceutical applications.

    Material Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-[1-(oxolan-2-yl)ethyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It inhibits enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.

    Induce Apoptosis: The compound can induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

    Modulate Signaling Pathways: It modulates signaling pathways involved in cell proliferation, differentiation, and survival, such as the MAPK/ERK and PI3K/Akt pathways.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: This compound shares the bromine and carboxamide functional groups but has a different core structure (indazole vs. quinoline).

    6-bromo-2-oxo-N-[1-(oxolan-2-yl)ethyl]chromene-3-carboxamide: This compound has a similar oxolan-2-yl and carboxamide substitution but differs in the core structure (chromene vs. quinoline).

Uniqueness

6-bromo-N-[1-(oxolan-2-yl)ethyl]-2-phenylquinoline-4-carboxamide is unique due to its specific quinoline core structure combined with the oxolan-2-yl and phenyl substitutions. This unique combination imparts distinct biological and chemical properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-bromo-N-[1-(oxolan-2-yl)ethyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O2/c1-14(21-8-5-11-27-21)24-22(26)18-13-20(15-6-3-2-4-7-15)25-19-10-9-16(23)12-17(18)19/h2-4,6-7,9-10,12-14,21H,5,8,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZDBCXMXFABBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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